N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide
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Overview
Description
N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a cyanomethyl group, and a trimethylcyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.
Attachment of the Trimethylcyclohexane Carboxamide Moiety: This step involves the coupling of the piperidine derivative with 3,3,5-trimethylcyclohexane-1-carboxylic acid or its derivatives using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It may be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with receptors or enzymes in the nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide: shares structural similarities with other piperidine derivatives and carboxamides.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-14-9-16(11-18(2,3)10-14)17(22)20-12-15-5-4-7-21(13-15)8-6-19/h14-16H,4-5,7-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIAETQYQUJEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)NCC2CCCN(C2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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